Ethyl 3-[(naphthalen-2-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(NAPHTHALENE-2-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(NAPHTHALENE-2-AMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoylpiperazine Intermediate: This step involves the reaction of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine.
Amidation Reaction: The benzoylpiperazine intermediate is then reacted with 2-naphthoyl chloride to form the naphthalene-2-amido derivative.
Esterification: Finally, the product is esterified with ethyl benzoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(NAPHTHALENE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(NAPHTHALENE-2-AMIDO)BENZOATE would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. The compound might bind to specific proteins, altering their function and leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(NAPHTHALENE-2-AMIDO)BENZOATE: can be compared with other piperazine derivatives such as:
Uniqueness
The uniqueness of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(NAPHTHALENE-2-AMIDO)BENZOATE lies in its specific structural features, which may confer unique pharmacological properties or chemical reactivity compared to other piperazine derivatives.
Properties
Molecular Formula |
C31H29N3O4 |
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Molecular Weight |
507.6 g/mol |
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-(naphthalene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C31H29N3O4/c1-2-38-31(37)26-14-15-28(33-16-18-34(19-17-33)30(36)23-9-4-3-5-10-23)27(21-26)32-29(35)25-13-12-22-8-6-7-11-24(22)20-25/h3-15,20-21H,2,16-19H2,1H3,(H,32,35) |
InChI Key |
YBRLPUMCMNDBNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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